molecular formula C7H9NO2S B1274908 2-Amino-4,5-dimethylthiophene-3-carboxylic acid CAS No. 55502-96-0

2-Amino-4,5-dimethylthiophene-3-carboxylic acid

Cat. No.: B1274908
CAS No.: 55502-96-0
M. Wt: 171.22 g/mol
InChI Key: VYNRDZHHFONHMH-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylthiophene-3-carboxylic acid is an organic compound with the molecular formula C₇H₉NO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of 4,5-dimethylthiophene-2-carboxylic acid with ammonia under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-dimethylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4,5-dimethylthiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4,5-dimethylthiophene-3-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups allow for versatile chemical modifications, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-amino-4,5-dimethylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-4(2)11-6(8)5(3)7(9)10/h8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNRDZHHFONHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395587
Record name 2-amino-4,5-dimethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55502-96-0
Record name 2-amino-4,5-dimethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,5-dimethylthiophene-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 15 parts of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and 75 parts by volume of 2N solution of sodium hydroxide in 50 % aqueous ethanol is refluxed for 2.5 hours. After cooling the solution is diluted with 75 parts by volume of water and neutralized with acetic acid under cooling with ice. The resulting precipitate is collected by filtration to give 2-amino-4,5-dimethylthiophene-3-carboxylic acid as crystals. Recrystallization from chloroform with charcoal gives colorless needles melting at 136°-138°C (decomposition).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5-dimethylthiophene-3-carboxylic acid
Reactant of Route 2
2-Amino-4,5-dimethylthiophene-3-carboxylic acid
Reactant of Route 3
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Reactant of Route 3
2-Amino-4,5-dimethylthiophene-3-carboxylic acid
Reactant of Route 4
2-Amino-4,5-dimethylthiophene-3-carboxylic acid
Reactant of Route 5
2-Amino-4,5-dimethylthiophene-3-carboxylic acid
Reactant of Route 6
2-Amino-4,5-dimethylthiophene-3-carboxylic acid

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